![molecular formula C16H17NO4S B303263 N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 64880-90-6](/img/structure/B303263.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide, also known as NBQX, is a competitive antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate. It was first synthesized in 1990 and has since been used extensively in scientific research.
Mechanism of Action
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA and kainate receptors, blocking the binding of glutamate to these receptors and preventing the influx of calcium ions into the cell. This results in the inhibition of excitatory neurotransmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of seizure activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide is its high specificity for the AMPA and kainate receptors, allowing for precise manipulation of these receptors in experimental settings. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide. These include investigating its potential as a therapeutic agent for neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective AMPA and kainate receptor antagonists. Additionally, further studies are needed to better understand the mechanisms underlying N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide's neuroprotective effects and to identify any potential side effects or toxicity associated with its use.
Synthesis Methods
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-(1,3-benzodioxol-5-yl)ethanol. This is followed by a reaction with ammonia and then a final reaction with phosgene.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has been widely used in scientific research to investigate the role of AMPA and kainate receptors in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
64880-90-6 |
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Product Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide |
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-12-2-5-14(6-3-12)22(18,19)17-9-8-13-4-7-15-16(10-13)21-11-20-15/h2-7,10,17H,8-9,11H2,1H3 |
InChI Key |
FHBDDXKFZRTMCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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